

Daphmacropodine: A Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name: *Daphmacropodine*

Cat. No.: *B15587297*

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Introduction

Daphmacropodine is a member of the complex family of Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the genus Daphniphyllum. These alkaloids are renowned for their intricate and unique polycyclic structures, which have captivated the interest of synthetic and medicinal chemists for decades. **Daphmacropodine**, isolated from Daphniphyllum macropodum, is no exception, possessing a complex architecture that presents both a challenge and an opportunity for chemical and pharmacological exploration. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Daphmacropodine**, alongside available experimental details and an exploration of its biological context.

Physicochemical Properties

The fundamental physical and chemical characteristics of **Daphmacropodine** are summarized below. This data is crucial for its handling, characterization, and application in a research setting.

Property	Value	Source
CAS Number	39729-21-0	Generic Chemical Databases
Molecular Formula	C ₃₂ H ₅₁ NO ₄	Generic Chemical Databases
Molecular Weight	513.75 g/mol	Generic Chemical Databases
Melting Point	214-215 °C	Generic Chemical Databases
Boiling Point	573.2±40.0 °C (Predicted)	Generic Chemical Databases
Density	1.16±0.1 g/cm ³ (Predicted)	Generic Chemical Databases
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	Generic Chemical Databases
Appearance	Powder	Generic Chemical Databases
pKa	12.93±0.70 (Predicted)	Generic Chemical Databases

Spectroscopic Data

The structural elucidation of **Daphmacropodine**, like other complex natural products, relies heavily on a combination of spectroscopic techniques. While detailed peak lists and spectra are often found in primary literature, this section outlines the key methodologies used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of **Daphmacropodine**.

Experimental Protocol (General): A typical protocol for obtaining NMR spectra of a Daphniphyllum alkaloid would involve the following steps:

- **Sample Preparation:** Dissolve a few milligrams of the purified alkaloid in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

- Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
- ^1H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the hydrogen atoms.
- ^{13}C NMR: Obtain a one-dimensional carbon NMR spectrum, often with proton decoupling, to determine the chemical shifts of all carbon atoms.
- 2D NMR: Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-hydrogen correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range carbon-hydrogen couplings, which is crucial for assembling the complete molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the **Daphmacropodine** molecule.

Experimental Protocol (General):

- Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
- Instrument: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Scan the sample over the mid-infrared range (typically $4000\text{--}400\text{ cm}^{-1}$) to obtain the absorption spectrum.
- Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H stretch, C=O stretch, C-N stretch).

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of **Daphmacropodine**, as well as to gain insights into its structure through fragmentation

analysis.

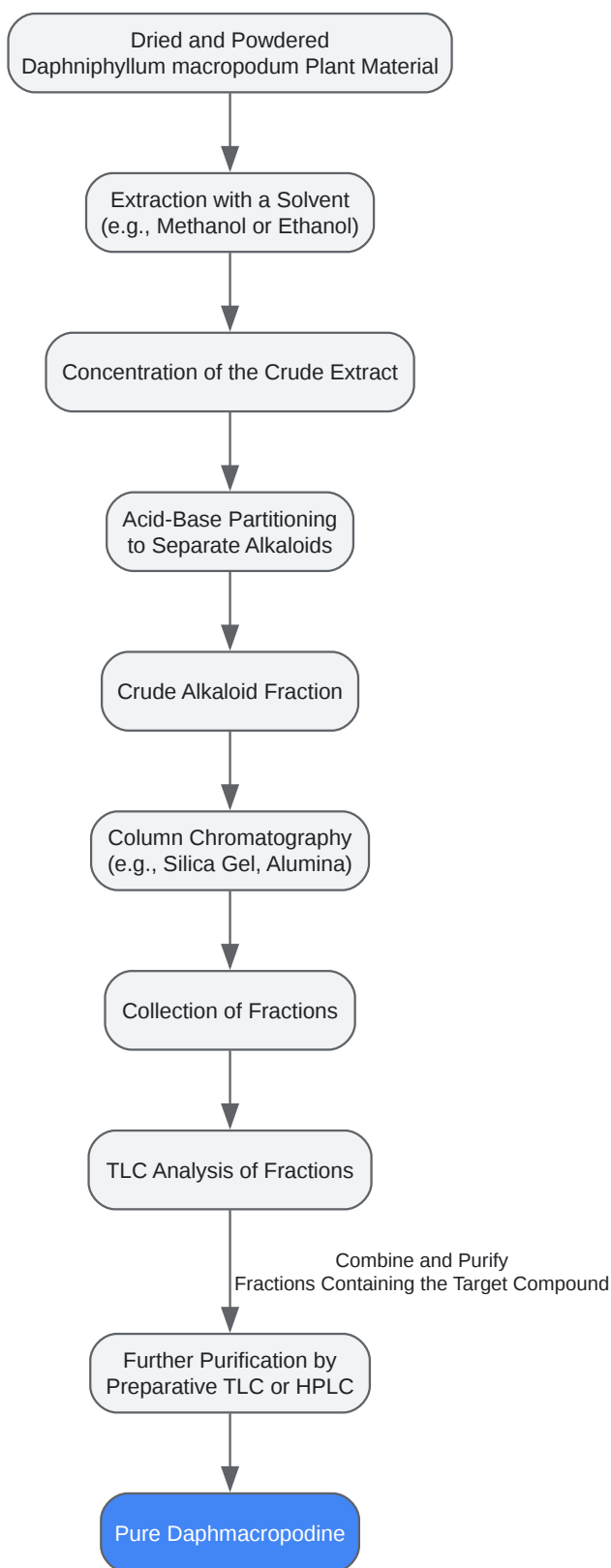
Experimental Protocol (General):

- **Ionization:** A soft ionization technique such as Electrospray Ionization (ESI) is typically used for complex molecules like alkaloids to obtain the protonated molecule $[M+H]^+$ with minimal fragmentation.
- **Mass Analyzer:** A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used to accurately determine the mass-to-charge ratio (m/z) and thus the elemental formula.
- **Tandem MS (MS/MS):** To study the fragmentation pattern, the parent ion of **Daphmacropodine** is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information.

Isolation and Purification

The isolation of **Daphmacropodine** from its natural source, *Daphniphyllum macropodum*, is a multi-step process that involves extraction and chromatography.

Experimental Workflow (General):



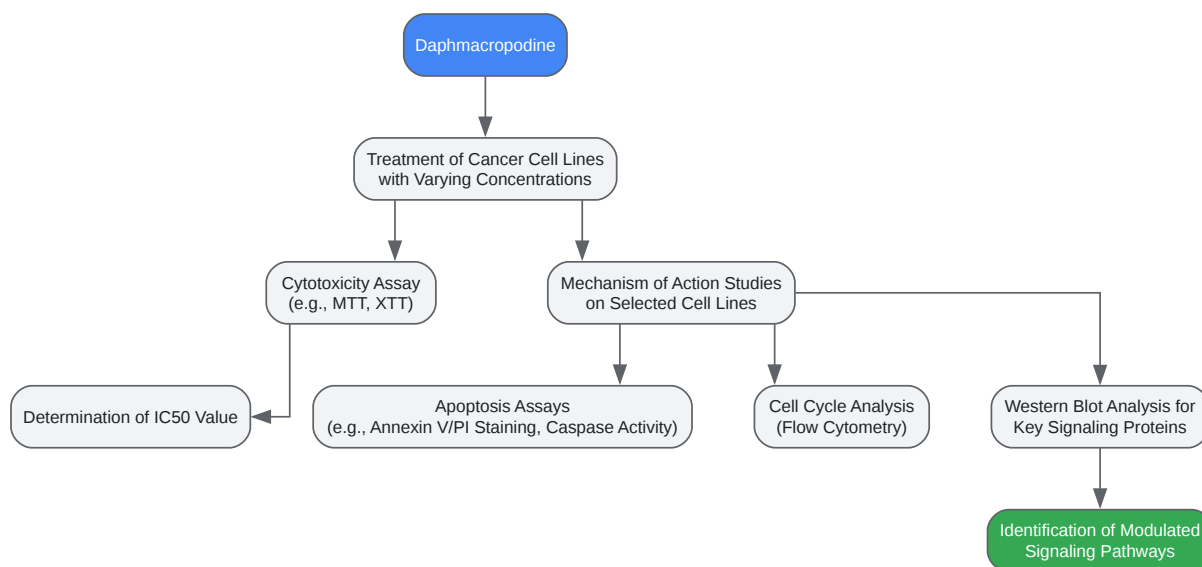
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Caption: Generalized workflow for the isolation of **Daphmacropodine**.

Biological Activity and Signaling Pathways

The biological activities of many Daphniphyllum alkaloids have been investigated, with reports of cytotoxic effects against various cancer cell lines. However, specific studies detailing the mechanism of action and the signaling pathways modulated by **Daphmacropodine** are limited in the publicly available literature.

Research into the biological effects of related alkaloids often involves the following general experimental workflow:



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